molecular formula C6H5F10N B1333734 Bis(2,2,3,3,3-pentafluoropropyl)amine CAS No. 883498-76-8

Bis(2,2,3,3,3-pentafluoropropyl)amine

Cat. No.: B1333734
CAS No.: 883498-76-8
M. Wt: 281.09 g/mol
InChI Key: GFCAENPEZRYHBS-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,3-pentafluoropropyl)amine is a chemical compound with the molecular formula C6H5F10N and a molecular weight of 281.1 g/mol . It is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached to an amine nitrogen atom. This compound is known for its high fluorine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine typically involves the reaction of 2,2,3,3,3-pentafluoropropylamine with a suitable halogenated precursor under controlled conditions. One common method involves the use of 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,3-pentafluoropropyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines with fewer fluorine atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,2,3,3,3-pentafluoropropyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,3-pentafluoropropyl)amine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2,3,3,3-pentafluoropropyl)amine is unique due to its dual 2,2,3,3,3-pentafluoropropyl groups, which impart enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCAENPEZRYHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F10N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381992
Record name Bis(1H,1H-perfluoropropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883498-76-8
Record name Bis(1H,1H-perfluoropropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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